2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as acetyl, cyano, methyl, and phenylethenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common method involves the interaction of cinnamylidene-2-cyanothioacetamide with acetylacetone . This reaction is carried out under specific conditions, such as boiling ethanol containing sodium ethoxide, to yield the desired thioether compound . Further reactions with ethyl chloroacetate and sodium acetate trihydrate can lead to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 5-acetyl-3-cyano-6-methyl-4-(2-phenylethenyl)pyridine-2(1H)-thione
- Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate
Uniqueness
The uniqueness of 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C25H21N3O2S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C25H21N3O2S/c1-17-24(18(2)29)21(14-13-19-9-5-3-6-10-19)22(15-26)25(27-17)31-16-23(30)28-20-11-7-4-8-12-20/h3-14H,16H2,1-2H3,(H,28,30)/b14-13+ |
InChI Key |
ZICOGCCOAIKXLQ-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C#N)/C=C/C3=CC=CC=C3)C(=O)C |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C#N)C=CC3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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